ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a piperazine moiety, and a methoxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the pyrazole intermediate with 1-(3-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with proteins involved in neuroinflammatory pathways, such as NF-kB and ATF4.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines and reduced neuronal apoptosis.
Comparison with Similar Compounds
Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Pyrazole Derivatives: Similar compounds include pyrazoloquinolines and pyrazolo[1,5-a]pyrimidines, which also exhibit neuroprotective and anti-inflammatory properties.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which contain piperazine moieties, are used in the treatment of psychiatric disorders.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H22N4O5S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 5-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(22)15-12-18-19-16(15)27(23,24)21-9-7-20(8-10-21)13-5-4-6-14(11-13)25-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19) |
InChI Key |
KYTYSXGXILRYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.